2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl-

Descripción general

Descripción

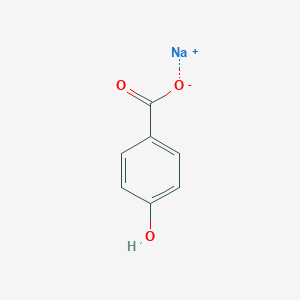

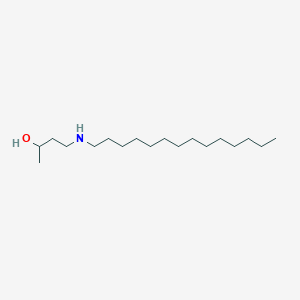

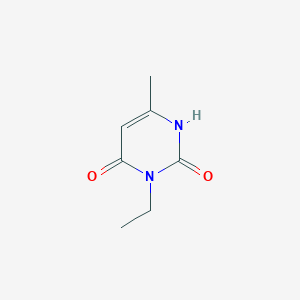

“2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl-” is also known as “3-Ethyl-6-methylpyrimidine-2,4(1H,3H)-dione” or “3-Ethyl-6-methyluracil” or "3-ethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione" .

Molecular Structure Analysis

The molecular structure of “2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl-” is not provided in the search results .Chemical Reactions Analysis

The specific chemical reactions involving “2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl-” are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl-” are not provided in the search results .Aplicaciones Científicas De Investigación

Organic Synthesis

Pyrimidine compounds, including “3-ethyl-6-methyl-1H-pyrimidine-2,4-dione”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . They are known as the breakdown products of uric acid and are the heterocyclic aromatic compounds similar to benzene and pyridine containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .

Biological Activities

Compounds containing the pyrimidine moiety are gaining focus in recent research due to their wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive and herbicidal .

Antiviral Therapeutics

Especially, compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin .

PARP-1 Inhibitors

Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been discovered as novel PARP-1 inhibitors . PARP-1 is involved in DNA repair damage and so PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Antitumor Activity

The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with an IC 50 value of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively compared to that of Olaparib 5.77 nM and high cytotoxicity against MCF-7 with IC 50 2.65 ± 0.05 and 1.28 ± 1.12 μM, respectively .

Molecular Docking

Molecular docking of the compounds into the PARP-1 active site was performed to explore the probable binding mode . The presence of pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .

Mecanismo De Acción

Target of Action

The primary target of 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

3-ethyl-6-methyl-1H-pyrimidine-2,4-dione interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The biochemical pathways affected by 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione are primarily those involved in DNA repair, specifically the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways . By inhibiting PARP-1, these pathways are disrupted, leading to genomic dysfunction and cell death .

Pharmacokinetics

It is noted that most of the synthesized compounds related to this class were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the action of 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione is the inhibition of PARP-1, leading to a compromise in the DNA repair mechanism of cancer cells . This results in genomic dysfunction and ultimately, cell death .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-ethyl-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-6(10)4-5(2)8-7(9)11/h4H,3H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPISPCRFQVXQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143421 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |

CAS RN |

1006-24-2 | |

| Record name | 3-Ethyl-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.